(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
N-acetyl-7-(diethylamino)-2-(2-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-5-26(6-2)17-12-11-16-13-18(22(28)24-15(3)27)23(30-21(16)14-17)25-19-9-7-8-10-20(19)29-4/h7-14H,5-6H2,1-4H3,(H,24,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSFPAQGPMFEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3OC)O2)C(=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of chromene derivatives, characterized by a chromene core with various substituents that influence its biological properties. The presence of an acetyl group, diethylamino moiety, and imino group contributes to its unique chemical behavior and interaction with biological targets.
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. The mechanism of action for (2Z)-N-acetyl-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide may involve:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by modulating cell cycle progression and inducing apoptosis.
- Enzyme Inhibition : It potentially inhibits specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Its mechanism includes:
- Disruption of Microbial Cell Functions : By binding to microbial proteins, it can interfere with essential processes such as cell wall synthesis and protein translation.
- Synergistic Effects : When used in combination with other antimicrobial agents, it may enhance overall efficacy against resistant strains .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Enzyme Modulation : It can modulate the activity of enzymes linked to metabolic pathways in both cancerous and microbial cells .
Study 1: Anticancer Efficacy
In a recent study, this compound was tested on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of the compound against Staphylococcus aureus. It demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating effective inhibition of bacterial growth. The study highlighted its potential use as a lead compound for developing new antibiotics.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 | Induction of apoptosis, inhibition of proliferation |
| Antimicrobial | Staphylococcus aureus | 25 | Disruption of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
